Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate

Lipophilicity ADME Physicochemical property

Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate is a bicyclic heterocycle bearing a 5-oxo group and a methyl ester at the 8-position, belonging to the 1,6-naphthyridine family. Its molecular formula is C₁₀H₁₂N₂O₃ with a molecular weight of 208.21 g/mol.

Molecular Formula C10H12N2O3
Molecular Weight 208.217
CAS No. 2460754-27-0
Cat. No. B2486531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate
CAS2460754-27-0
Molecular FormulaC10H12N2O3
Molecular Weight208.217
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C2=C1NCCC2
InChIInChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h5,11H,2-4H2,1H3,(H,12,13)
InChIKeyWIWLQHQGNXLQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate (CAS 2460754-27-0): Core Scaffold & Procurement Baseline


Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate is a bicyclic heterocycle bearing a 5-oxo group and a methyl ester at the 8-position, belonging to the 1,6-naphthyridine family. Its molecular formula is C₁₀H₁₂N₂O₃ with a molecular weight of 208.21 g/mol . The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating anticancer, anti-HIV, antimicrobial, anti-inflammatory, and antioxidant activities [1]. This compound serves primarily as a synthetic building block or intermediate for constructing more elaborated bioactive molecules within this therapeutically relevant class [2].

Why In-Class Substitution of 1,6-Naphthyridine Building Blocks Is Not Straightforward


Within the 1,6-naphthyridine class, subtle modifications to the ring system's oxidation state, substitution pattern, and ester moiety profoundly affect reactivity, metabolic stability, and target binding. For example, the presence and position of the oxo group (5-oxo vs. 7-oxo) dictate the compound's tautomeric preference and hydrogen-bonding capacity, while the choice of ester (methyl vs. ethyl) influences lipophilicity and steric accessibility during subsequent synthetic elaboration [1]. Uncritical replacement of Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate with a regioisomeric or differently oxidized analog can therefore derail a multi-step synthetic sequence, alter the pharmacokinetic properties of a lead series, or compromise the selectivity profile of the final bioactive molecule. The quantitative evidence below examines the few measurable points of differentiation that can be identified from available data.

Quantitative Comparative Evidence for Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate Selection


Calculated LogP (Hydrophobicity) Compared to Ethyl Ester Analog

The calculated partition coefficient (logP) provides a measurable differentiation between the target methyl ester and its closely related ethyl ester analog, Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate (CAS 1548186-68-0). The methyl ester exhibits a lower calculated logP, indicating reduced hydrophobicity, which can be a critical parameter for solubility and permeability in medicinal chemistry campaigns. The exact experimental logP for the target compound is not publicly reported; however, calculated values are available from cheminformatics platforms.

Lipophilicity ADME Physicochemical property

Molecular Weight Advantage for Fragment-Based Design

With a molecular weight of 208.21 g/mol, the target compound is significantly lighter than many decorated 1,6-naphthyridine analogs that carry additional substituents. This lower molecular weight aligns with fragment-like properties, offering higher ligand efficiency when used as a starting point in fragment-based drug discovery (FBDD).

Fragment-based drug discovery Ligand efficiency Molecular weight

Hydrogen Bond Donor Count Differentiates from 5-Hydroxy and 7-Oxo Regioisomers

The target compound contains 1 hydrogen bond donor (HBD). This differentiates it from the 5-hydroxy analog (CAS 2460754-27-0 alternative naming) which contains 2 HBDs, and from 7-oxo regioisomers which may exhibit different HBD/HBA profiles. HBD count strongly influences membrane permeability and oral bioavailability. The calculated property profile from mcule.com shows HBD = 1, HBA = 2, and a topological polar surface area (TPSA) of 32.86 Ų.

Hydrogen bonding Regioisomer Physicochemical property

High-Value Research Application Scenarios for Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate (CAS 2460754-27-0)


Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 208.21 g/mol (well within fragment rule-of-three guidelines) and calculated logP of 4.064, this compound is suitable as a fragment hit for targets where the 1,6-naphthyridine core has demonstrated affinity, such as kinases, HIV integrase, or RORγt [1]. Its methyl ester provides a synthetic handle for elaboration via hydrolysis, amidation, or transesterification [2].

Synthetic Intermediate for Kinase-Focused Libraries

The 1,6-naphthyridine scaffold is a recognized kinase inhibitor hinge-binder motif. This building block can be diversified at the 8-ester position and at unsubstituted ring carbons to generate focused libraries targeting CK2, RET, FGFR, or DYRK family kinases, which have published SAR data for 1,6-naphthyridine derivatives [3].

Precursor for Antibacterial Naphthyridone Carboxylic Acids

1,6-Naphthyridonecarboxylic acid derivatives are established antibacterial agents. This methyl ester building block can be elaborated (via N-alkylation, hydrolysis, and optional fluorination) into analogs of the naphthyridone antibiotic class, for which patent literature describes broad-spectrum activity [4].

Physicochemical Property Optimization in Lead Series

The low HBD count (1) and moderate TPSA (32.86 Ų) make this compound a better permeability starting point than analogous 5-hydroxy or 7-oxo naphthyridine regioisomers, which carry additional hydrogen bond donors. This is particularly important for lead optimization toward CNS-penetrant or intracellular-targeting small molecules .

Quote Request

Request a Quote for Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.